a-D-Glucosyl hesperidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

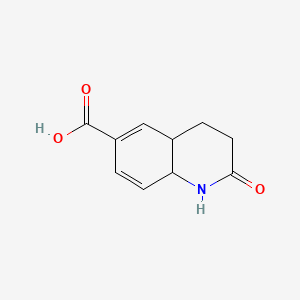

a-D-Glucosyl hesperidin: is a derivative of hesperidin, a flavonoid glycoside found abundantly in citrus fruits. This compound is formed by attaching a glucose molecule to hesperidin, enhancing its water solubility and bioavailability. This compound retains the beneficial properties of hesperidin, such as antioxidant, anti-inflammatory, and cardiovascular protective effects, while improving its usability in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: a-D-Glucosyl hesperidin is synthesized using a saccharide-transferring enzyme in a liquid containing hesperidin and an alpha-glucosyl saccharide. The enzyme facilitates the transfer of glucose residues to hesperidin, forming this compound. The reaction mixture is then processed using a synthetic macroporous resin to recover the product .

Industrial Production Methods: The industrial production of this compound involves enzymatic synthesis due to its efficiency and specificity. The process includes optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield. The use of bioreactors and continuous flow systems can further enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: a-D-Glucosyl hesperidin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s properties and enhancing its stability and bioactivity .

Common Reagents and Conditions:

Hydrolysis: Enzymes such as beta-glucosidase are used to hydrolyze this compound, breaking down the glucose bond and releasing hesperidin.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound, potentially altering its antioxidant properties.

Glycosylation: Enzymatic glycosylation using glycosyltransferases can further modify this compound by adding additional sugar moieties.

Major Products Formed:

Hesperidin: Hydrolysis of this compound releases hesperidin and glucose.

Oxidized Derivatives: Oxidation reactions can produce various oxidized forms of this compound with altered bioactivity.

Wissenschaftliche Forschungsanwendungen

a-D-Glucosyl hesperidin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying glycosylation reactions and enzyme kinetics.

Biology: Investigated for its effects on cellular processes, including antioxidant and anti-inflammatory activities.

Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and inflammatory conditions.

Industry: Utilized in the food and cosmetic industries for its enhanced solubility and stability, making it an ideal ingredient in functional foods and skincare products

Wirkmechanismus

a-D-Glucosyl hesperidin exerts its effects through several molecular pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Cardiovascular Protection: It enhances endothelial function and reduces blood pressure by modulating nitric oxide production and improving vascular health

Vergleich Mit ähnlichen Verbindungen

a-D-Glucosyl hesperidin is unique compared to other similar compounds due to its enhanced water solubility and bioavailability. Some similar compounds include:

Hesperidin: The parent compound, less water-soluble but shares similar bioactivities.

Rutin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties but different solubility and bioavailability profiles.

Quercetin: A flavonoid with potent antioxidant effects but lower solubility compared to this compound .

Eigenschaften

CAS-Nummer |

134065-26-2 |

|---|---|

Molekularformel |

C34H44O20 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181562.png)

![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181570.png)

![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181571.png)

![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)

![4-[3-(4-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181574.png)

![4-(3-Anilinoimidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B1181577.png)